Cas no 68-36-0 (1,4-Bis(trichloromethyl)benzene)

68-36-0 structure
Nome del prodotto:1,4-Bis(trichloromethyl)benzene
1,4-Bis(trichloromethyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Bis(trichloromethyl)benzene
- P303
- Hexachloroxylene
- alpha,alpha,alpha,alpha,alpha,alpha-Hexachloro-p-xylene
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene
- HPX
- Bitriben
- Khloxil
- Chloxyl
- Chloxil
- Khloksil
- Hexichol
- Chloksil
- Cloxil
- Hetol
- Benzene, 1,4-bis(trichloromethyl)-
- Hexachloroparaxylol
- 2,2-Hexachloro-p-xylene
- p-Bis(perchloromethyl)benzene
- p-Bis(trichloromethyl)benzene
- 1,4-Di(trichloromethyl)benzene
- Hexachloro-4-xylene
- p-Di(trichloromethyl)benzene
- C8H4Cl6
- alpha,alpha'-Hexachloroxylene
- 1,4-Bis-trichloromethyl benz
- CAS-68-36-0
- NCGC00248579-01
- UNII-42CH2735EU
- H0064
- NCGC00257811-01
- W-104677
- .alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-Hexachloro-p-xylene
- .alpha.,.alpha.'-Hexachloroxylene
- p-Xylene, alpha,alpha,alpha,alpha',alpha',alpha'-hexachloro-
- AS-75866
- 1,4-BIS(TRICHLOROMETHYL)BENZENE [HSDB]
- .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-Hexachloro-p-xylene
- 1,4-Bis-trichloromethyl benzene
- NSC 41883
- Tox21_200257
- DTXCID406366
- p-Xylene,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexachloro-
- .omega.-Hexachloro-p-xylene
- 1,4-HEXACHLORODIMETHYL-BENZENE
- Benzene,4-bis(trichloromethyl)-
- 1,4-BIS(TRICHLOROMETHYL)BENZENE [MI]
- 68-36-0
- p-Xylene, .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexachloro-
- EINECS 200-686-3
- D90791
- Benzene, 1,4-bis[trichloromethyl]-
- SCHEMBL545084
- p-Xylene,.alpha.'-hexachloro-
- A836117
- BRN 2051282
- MFCD00000791
- DTXSID7026366
- 1,4-bis-(Trichloromethyl)benzene
- P-XYLENE,.ALPHA.,.ALPHA.'-HEXACHLORO-
- ,,,',','-Hexachloro-p-xylene
- p-Xylene, .alpha.,.alpha.'-hexachloro-
- HY-121154
- .alpha.,.alpha.'-Hexachloro-p-xylene
- Q4498147
- .omega.,.omega.'-Hexachloro-p-xylene
- FT-0606804
- NSC41883
- 42CH2735EU
- AKOS016347403
- p-Xylene, alpha,alpha'-hexachloro-
- NSC-41883
- 4-05-00-00968 (Beilstein Handbook Reference)
- HSDB 5202
- 1,4-bis-(trichloromethyl)-benzene
- HEXACHLOROPARAXYLENE [MART.]
- AI3-02587
- NS00004601
- hexachloroparaxylene
- CS-0079553
- InChI=1/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4
- CHEMBL3182002
- 1:4-Bis(trichloromethyl)benzene
- α,α,α,α',α',α'-Hexachloro-p-xylene
- Hexachloro4xylene
- HEXACHLOROPARAXYLENE (MART.)
- 1,4Di(trichloromethyl)benzene
- Benzene, 1,4bis(trichloromethyl)
- pXylene, alpha,alpha,alpha,alpha',alpha',alpha'hexachloro
- p-Xylene hexachloride
- DB-030690
- pXylene, alpha,alpha'hexachloro
- alpha,alpha'Hexachloroxylene
- pBis(perchloromethyl)benzene
- pDi(trichloromethyl)benzene
- P-XYLENE,ALPHA,ALPHA'-HEXACHLORO-
- pBis(trichloromethyl)benzene
- 1,4Bistrichloromethyl benzene
- alpha,alpha,alpha,alpha',alpha',alpha'Hexachloropxylene
-
- MDL: MFCD00000791
- Inchi: 1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
- Chiave InChI: OTEKOJQFKOIXMU-UHFFFAOYSA-N
- Sorrisi: ClC(C1C([H])=C([H])C(C(Cl)(Cl)Cl)=C([H])C=1[H])(Cl)Cl
Proprietà calcolate
- Massa esatta: 309.84400
- Massa monoisotopica: 309.844416
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- Conta Tautomer: niente
- XLogP3: 4.6
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristalli acicolari bianchi o polveri cristalline, ha un odore speciale, insapore. Gli alcali rallentano la decomposizione e l'acido.
- Densità: 1.6957 (rough estimate)
- Punto di fusione: 106-110 °C
- Punto di ebollizione: 312 °C
- Punto di infiammabilità: 153 °C
- Indice di rifrazione: 1.5840 (estimate)
- PSA: 0.00000
- LogP: 5.34000
- Solubilità: Insolubile in acqua, solubile in etanolo \ xilene \ etere di petrolio e olio vegetale, ecc
- Merck: 1303
1,4-Bis(trichloromethyl)benzene Informazioni sulla sicurezza
- Codice categoria di pericolo: 34
- Istruzioni di sicurezza: S45-S36/37/39-S26
- RTECS:ZE4655000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R34
1,4-Bis(trichloromethyl)benzene Dati doganali
- CODICE SA:2903999090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
1,4-Bis(trichloromethyl)benzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
City Chemical | 1463CC-500GM |
1,4-Bis(trichloromethyl)benzene |
68-36-0 | 98.0%(GC) | 500gm |
$594.14 | 2023-09-19 | |
TRC | B168360-1g |
1,4-Bis(trichloromethyl)benzene |
68-36-0 | 1g |
$ 40.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862768-5g |
α,α,α,α',α',α'-Hexachloro-p-xylene |
68-36-0 | ≥98%(GC) | 5g |
267.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63765-5g |
1,4-BIS(TRICHLOROMETHYL)BENZENE |
68-36-0 | ≥98%(GC) | 5g |
¥248.0 | 2023-09-05 | |
TRC | B168360-5g |
1,4-Bis(trichloromethyl)benzene |
68-36-0 | 5g |
$ 95.00 | 2022-06-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H304371-5g |
1,4-Bis(trichloromethyl)benzene |
68-36-0 | ≥98%(GC) | 5g |
¥273.90 | 2023-09-02 | |
1PlusChem | 1P003E3R-1g |
1,4-BIS(TRICHLOROMETHYL)BENZENE |
68-36-0 | 95% | 1g |
$39.00 | 2024-04-22 | |
1PlusChem | 1P003E3R-25g |
1,4-BIS(TRICHLOROMETHYL)BENZENE |
68-36-0 | >98.0%(GC) | 25g |
$106.00 | 2024-04-22 | |
TRC | B168360-1000mg |
1,4-Bis(trichloromethyl)benzene |
68-36-0 | 1g |
$ 52.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D756020-25g |
1,4-BIS(TRICHLOROMETHYL)BENZENE |
68-36-0 | 98.0% | 25g |
$155 | 2023-09-01 |
1,4-Bis(trichloromethyl)benzene Letteratura correlata
-
Lu Wang,Boyu Mao,Huixin He,Yu Shang,Yufang Zhong,Zhiqiang Yu,Yiting Yang,Hui Li,Jing An Toxicol. Res. 2019 8 38
-
Ildar Salakhov,Elena Tkacheva,Valeriy Kozlov,Dmitriy Galanin,Anas Sakhabutdinov RSC Adv. 2021 11 20916
-
P. Mariyappan,T. Kalaiyarasu,V. Manju Toxicol. Res. 2017 6 678
-
Xin Gao,Huibiao Liu,Dan Wang,Jin Zhang Chem. Soc. Rev. 2019 48 908
-
5. Chapter 8. Nuclear quadrupole resonance and relaxationJ. A. S. Smith Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 1994 91 243
68-36-0 (1,4-Bis(trichloromethyl)benzene) Prodotti correlati
- 116975-14-5(Nicotinic Acid-d1)
- 2580099-97-2((2S,4R)-2-{(benzyloxy)carbonylamino}-4-fluoropentanedioic acid)
- 2012230-76-9(4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoic acid)
- 2105933-45-5(4-Amino-3-(4-bromo-3,5-dimethylphenyl)butanoic acid)
- 1049387-47-4(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1396856-29-3(5-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1-{2-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridin-2-one)
- 2171790-99-9(9-pentyl-5-oxa-2,8-diazaspiro3.5nonane)
- 2147954-50-3(1-(2-cyclopropyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol)
- 683744-45-8(Methyl 4-(4-aminopiperidin-1-yl)butanoate)
- 2171985-91-2(3-(3-hydroxypentan-3-yl)piperidine-3-carboxylic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
